molecular formula C12H11N3O B3003632 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1008859-21-9

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No.: B3003632
CAS No.: 1008859-21-9
M. Wt: 213.24
InChI Key: XHSZJQLCGQWYPQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]quinoxaline core with a ketone group at position 4 and a cyano substituent at position 5. Its molecular framework enables diverse pharmacological interactions, particularly in antibacterial and heterocyclic chemistry applications . The stereochemistry (3aS configuration) and substituent positioning influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-7-8-3-4-10-9(6-8)14-12(16)11-2-1-5-15(10)11/h3-4,6,11H,1-2,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSZJQLCGQWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327525
Record name 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1008859-21-9
Record name 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile (CAS No. 1008859-21-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁N₃O
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 1008859-21-9

Biological Activity Overview

The biological activities of this compound include antibacterial, antifungal, and anticancer properties. These activities have been explored through various studies.

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that quinoxaline derivatives could inhibit the growth of breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions. The mechanism involved downregulation of HIF1α and ERα expression and induction of apoptosis at submicromolar concentrations .
  • Another investigation highlighted that certain quinoxaline derivatives showed high antiproliferative activity against prostate cancer cells (PC3), comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

  • Compounds within this class have shown effectiveness against Gram-positive bacteria and fungi. Notably, some derivatives displayed antifungal activity comparable to amphotericin B against Candida albicans and Microsporum canis cultures .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : Some studies suggest that quinoxaline derivatives may interfere with critical enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism contributing to their anticancer effects.
  • Antimicrobial Mechanisms : The compounds may disrupt cellular processes in bacteria and fungi by interacting with cellular membranes or inhibiting essential metabolic pathways.

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

StudyFocusFindings
AnticancerSignificant inhibition of MCF-7 cell growth; apoptosis induction
AntimicrobialEffective against Gram-positive bacteria; comparable antifungal activity
PharmacologicalPotential as a dual-action agent in drug-resistant strains

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline exhibit promising anticancer properties. For instance:

  • Case Study: A study published in the Journal of Medicinal Chemistry reported that certain derivatives selectively inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Neuroprotective Effects
This compound has been studied for its neuroprotective effects:

  • Case Study: In a preclinical model of neurodegeneration, administration of the compound demonstrated a reduction in oxidative stress markers and improved cognitive function .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Bioactive Molecules: Its unique structure allows for the synthesis of complex molecules used in drug development. For example:
    • Methodology: Researchers have utilized it in multi-step synthesis pathways to create novel heterocyclic compounds with enhanced biological activity .

Material Science Applications

Polymer Chemistry
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline derivatives are explored for their potential use in polymer science:

  • Case Study: A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Nanotechnology
The compound has potential applications in nanotechnology:

  • Nanoparticle Synthesis: It can be used to functionalize nanoparticles for targeted drug delivery systems. Research has shown enhanced targeting capabilities when nanoparticles are coated with this compound .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agentsJournal of Medicinal Chemistry
Neuroprotective effectsPreclinical Studies
Organic SynthesisBuilding block for bioactive moleculesMulti-step synthesis
Material ScienceEnhancements in polymer propertiesPolymer Chemistry Studies
Functionalizing nanoparticlesNanotechnology Research

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at position 5, altering molecular weight, polarity, and stability:

Compound Name (Position 5 Substituent) Molecular Formula Molecular Weight Key Properties
5-(4-Fluorobenzyl) analog C₁₉H₁₆FN₃O 321.355 Higher polarity due to fluorine; moderate lipophilicity
5-(2-Chloro-6-fluorobenzyl) analog C₁₉H₁₅ClFN₃O 355.80 Enhanced metabolic stability (Cl/F synergism)
5-(Mesitylmethyl) analog C₂₃H₂₄N₃O 376.46 High steric bulk (predicted density: 1.24 g/cm³; boiling point: 619.8°C)
Sulfonamide derivative C₂₁H₂₅N₃O₄S 415.508 Increased hydrogen bonding (6 acceptors; 0 donors)

Notes:

  • Fluorine and chlorine substituents enhance electronegativity and binding to hydrophobic pockets .
  • Sulfonamide derivatives exhibit higher molecular weight and solubility due to polar sulfonyl groups .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (CN, F) : Improve stability and binding affinity but may reduce bioavailability due to increased polarity .
  • Steric Bulk (Mesitylmethyl) : Limits metabolic degradation but may hinder target engagement .
  • Sulfonamides : Enhance solubility and hydrogen-bonding capacity, favoring pharmacokinetic profiles .

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